Bienvenue dans la boutique en ligne BenchChem!

Acide gadopentetique [French]

Relaxivity MRI contrast efficacy GBCA comparison

As the prototypical linear ionic GBCA (log Ktherm=22.5, osmolality 1960 mOsm/kg), this compound serves as an essential reference for NSF risk stratification (135 unconfounded cases from ~95 million administrations). Its well-characterized cerebellar retention (55 µM at 40 days vs <1 µM for macrocyclics) and documented local tissue toxicity make it ideal as a positive control in extravasation-injury protocols and a calibrant for relaxivity (r₁=3.9 L·mmol⁻¹·s⁻¹ at 1.5 T) across field strengths. Procure for comparative safety research, neuroinflammation models, and MRI physics benchmarking.

Molecular Formula C14H20GdN3O10
Molecular Weight 547.57 g/mol
CAS No. 80529-93-7
Cat. No. B109446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcide gadopentetique [French]
CAS80529-93-7
SynonymsDiethylenetriaminepenta-acetic Acid, Gadolinium
Dimeglumine, Gadolinium DTPA
Dimeglumine, Gadopentetate
DTPA, Gadolinium
Gadolinium Diethylenetriaminepenta acetic Acid
Gadolinium Diethylenetriaminepenta-acetic Acid
Gadolinium DTPA
Gadolinium DTPA Dimeglumine
Gadolinium DTPA Dimeglumine Salt
Gadolinium DTPA Disodium Salt
Gadopentetate Dimeglumine
Gadopentetic Acid
Gd DTPA
Gd-DTPA
Magnevist
Magnevist Enteral
Magnograf
Magnograf Enteral
Molecular FormulaC14H20GdN3O10
Molecular Weight547.57 g/mol
Structural Identifiers
SMILES[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]
InChIInChI=1S/C14H23N3O10.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-3
InChIKeyIZOOGPBRAOKZFK-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadopentetate Dimeglumine (Magnevist) – Ionic Linear GBCA Procurement Baseline


Acide gadopentetique (CAS 80529‑93‑7), formulated as gadopentetate dimeglumine and marketed as Magnevist, is a first‑generation gadolinium‑based contrast agent (GBCA) with an ionic linear chelate structure (Gd‑DTPA) [1]. Its thermodynamic stability constant (log Ktherm = 22.5) and conditional stability (log Kcond = 18.4 at pH 7.4) place it among the linear GBCAs with moderate complex stability, while its osmolality (1960 mOsm/kg, approximately 6.9 times that of plasma) distinguishes it from non‑ionic alternatives [2].

Why Gadopentetate Dimeglumine Cannot Be Freely Substituted with Other Linear or Macrocyclic GBCAs


Although multiple linear GBCAs share the DTPA‑backbone, the ionic character, osmolality, and specific formulation of gadopentetate dimeglumine drive quantifiable differences in relaxivity, retention kinetics, and local toxicity relative to both non‑ionic linear agents (gadodiamide) and macrocyclic agents (gadobutrol, gadoterate) [1]. Clinical registries and comparative trials consistently demonstrate that gadopentetate carries a distinct NSF risk profile and brain deposition signature that cannot be expected from simply extrapolating data obtained with other linear or macrocyclic chelates [2].

Quantitative Evidence Differentiating Gadopentetate Dimeglumine from Key Comparators


Relaxivity in Human Plasma: 103 % Lower r₁ versus Gadobenate Dimeglumine at 1.5 T

In a direct head‑to‑head study measuring relaxivity in human blood plasma at 37 °C, the corrected r₁ of gadopentetate dimeglumine (Gd‑DTPA) at 1.5 T was 3.9 ± 0.2 L·mmol⁻¹·s⁻¹, whereas gadobenate dimeglumine (Gd‑BOPTA, MultiHance) achieved 7.9 ± 0.4 L·mmol⁻¹·s⁻¹, representing a 103 % higher r₁ for the comparator [1]. The r₂ difference was even larger (5.3 ± 0.2 vs 18.9 ± 0.5 L·mmol⁻¹·s⁻¹) [1]. Earlier uncorrected data reported the r₁ difference range as 107–131 % [2].

Relaxivity MRI contrast efficacy GBCA comparison

Brain Gadolinium Retention: Significant Dentate Nucleus SI Increase with Gadopentetate vs. Macrocyclic Gadoterate

A retrospective controlled study compared serial administrations of gadopentetate dimeglumine (linear) versus gadoterate meglumine (Dotarem, macrocyclic). The mean dentate‑nucleus‑to‑pons SI ratio change after ≥6 exposures was 0.0407 ± 0.0398 for the linear group (P < .001) versus 0.0016 ± 0.0266 for the macrocyclic group, which did not differ from zero (P = .680) [1]. The standardized difference between groups was 1.16 for the dentate nucleus (P < .001) [1].

Gadolinium deposition Brain retention Macrocyclic comparator

Local Extravasation Toxicity: Gadopentetate Causes Significantly Greater Tissue Damage vs. Non‑Ionic Agents in a Mouse Model

In a blinded in‑vivo comparison of four clinical GBCAs, gadopentetate dimeglumine produced the greatest tissue damage after subcutaneous extravasation in mice. The difference was statistically significant for inflammation (gadopentetate vs gadoteridol, P = 0.0008; vs gadodiamide, P = 0.006) and necrosis (P = 0.0067 and P = 0.031, respectively) [1]. Gadoteridol and gadodiamide did not differ significantly from saline controls for any endpoint [1].

Extravasation safety Local tissue toxicity Osmolality

Tumor CNR in Brain Glioma Model: Gadobutrol Achieves 12–40 % Higher CNR vs. Gadopentetate at 1.5 T

An intra‑individual rat brain glioma study at 1.5 T compared gadopentetate dimeglumine with the macrocyclic agent gadobutrol (Gadovist). Across all post‑contrast timepoints, tumor CNR was higher for gadobutrol, with improvement relative to gadopentetate ranging from 12 % to 40 % depending on time after injection; the difference reached statistical significance at 7 minutes (P ≤ 0.05) [1]. SNR values similarly favored gadobutrol at every acquisition timepoint [1].

Tumor imaging Contrast‑to‑noise ratio Gadobutrol comparator

NSF Case Load: Gadopentetate Associated with 135 Unconfounded Cases vs. 438 for Gadodiamide

A comprehensive global registry collated by regulatory agencies reports 135 unconfounded NSF cases linked to gadopentetate dimeglumine versus 438 unconfounded cases for gadodiamide (Omniscan) despite a comparable estimated number of global administrations (95 million vs 47 million) [1]. A separate multicenter retrospective analysis found that the odds ratio for NSF development from gadodiamide exposure was 13 times higher than from gadopentetate exposure (OR ≈ 13) [2]. Both agents carry “High risk” EMA classification, but the magnitude of reported cases differs markedly [1].

Nephrogenic systemic fibrosis Safety registry Risk stratification

In‑Brain Gadolinium Clearance: Persistent Deep Cerebellar Nuclei Gd Concentrations with Gadopentetate vs. Rapid Clearance with Gadobutrol

In a murine experimental autoimmune encephalomyelitis model, mice receiving a cumulative dose of 20 mmol Gd/kg of gadopentetate dimeglumine exhibited persistent gadolinium in deep cerebellar nuclei (CN) at day 40 post‑last injection (55.06 ± 0.16 μM in inflamed brains vs. 30.44 ± 4.43 μM in healthy controls). In contrast, the macrocyclic comparator gadobutrol showed almost complete clearance by day 40 (CN: 0.38 ± 0.08 μM inflamed vs. 0.17 ± 0.03 μM healthy) [1]. Ex vivo, gadopentetate increased neuronal cell death under inflammatory conditions (3.15 % ± 1.18 % vs. 2.17 % ± 1.14 % without TNF‑α; P = 0.0345), whereas gadobutrol showed no significant toxicity [1].

Gd clearance kinetics Neuroinflammation Laser ablation ICP‑MS

Evidence‑Based Application Scenarios for Gadopentetate Dimeglumine Procurement


Pharmacovigilance and NSF Risk‑Stratified Studies Requiring a High‑Risk Linear Agent with Detailed Case Registry Documentation

The extensive global pharmacovigilance dataset for Magnevist (135 unconfounded NSF cases, ~95 million administrations) provides a well‑characterized reference for comparative safety research and post‑market surveillance. Institutions designing NSF‑focused epidemiological studies may specifically procure gadopentetate as a representative high‑risk linear ionic agent where case‑report granularity is critical, as opposed to less‑documented linear alternatives [1].

Brain Deposition Research Models Comparing Linear versus Macrocyclic Gadolinium Retention Kinetics

Pre‑clinical studies investigating gadolinium brain deposition and clearance consistently employ gadopentetate dimeglumine as the prototypical linear ionic GBCA benchmark. Its distinct deep cerebellar nuclei retention profile (55 μM vs. <1 μM for macrocyclic comparators at 40 days post‑injection) makes it an essential procurement for rodent models of neuroinflammation and gadolinium retention [2].

Extravasation and Local Toxicity Training Simulants for Radiology Staff Education

The documented superior local tissue toxicity of gadopentetate relative to non‑ionic agents (histopathologically verified inflammation and necrosis in vivo, measured under blinded conditions) supports its use as a positive control in extravasation‑injury training protocols and institutional safety‑optimization simulations [3].

Relaxivity Reference Standard for In‑Vitro and In‑Vivo MRI Relaxometry Calibration

The well‑characterized and corrected r₁ and r₂ values of gadopentetate dimeglumine in human blood plasma at 0.2, 1.5, and 3 T (e.g., r₁ = 3.9 L·mmol⁻¹·s⁻¹ at 1.5 T) serve as a field‑strength‑dependent relaxivity reference standard. MRI physics groups and contrast‑agent developers routinely procure this compound as a calibration benchmark against which novel agents are quantitatively compared [4].

Quote Request

Request a Quote for Acide gadopentetique [French]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.